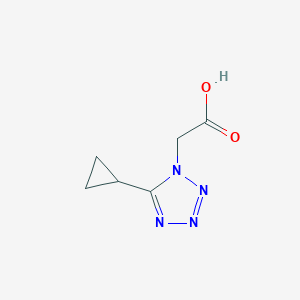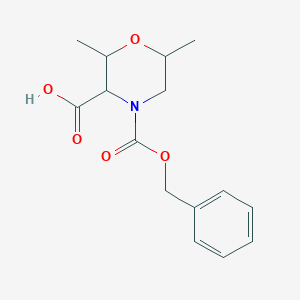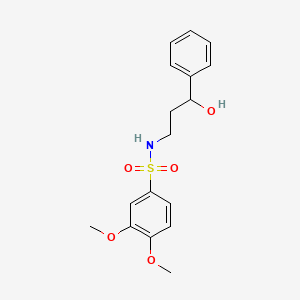
N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
“N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” is a compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It’s related to “N-(3-Hydroxy-3-phenylpropyl)formamide”, which has a molecular formula of C10H13NO2 and a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .Molecular Structure Analysis
The molecule contains multiple bonds, aromatic bonds, and a secondary amide . The molecular structure of a similar compound, “N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide”, has been confirmed to match its structure .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide” are not available, similar compounds like “Dimethylaminopropylamine” undergo reactions such as the Michael reaction with acrylonitrile to produce dimethylaminopropionitrile .科研应用
Photosensitive Protecting Groups in Synthetic Chemistry
Research on photosensitive protecting groups, including compounds like 2-nitrobenzyl and 3,5-dimethoxybenzyl, demonstrates significant promise for future applications in synthetic chemistry. These groups are instrumental in the controlled release of active molecules under specific conditions, such as light exposure, which could be relevant for drug delivery systems and the development of light-responsive materials (Amit, Zehavi, & Patchornik, 1974).
Brominated Flame Retardants and Environmental Occurrence
The study of novel brominated flame retardants (NBFRs) in various environments underscores the importance of research on synthetic compounds' environmental fate and toxicity. This area of study, focusing on compounds like EH-TBB and BEH-TEBP, may provide insights into assessing and mitigating the environmental impact of related sulfonamide compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods for Antioxidant Activity
Understanding antioxidant activity and the analytical methods used for its determination, such as the ORAC and FRAP assays, is crucial in evaluating potential health benefits and therapeutic applications of chemical compounds. This knowledge base contributes to developing new antioxidants for food, pharmaceutical, and cosmetic industries (Munteanu & Apetrei, 2021).
Parabens in Aquatic Environments
The occurrence, fate, and behavior of parabens, a class of compounds used as preservatives and known for their weak endocrine-disrupting properties, highlight the significance of studying similar compounds' environmental presence and impact. Research in this area can inform the development of safer and more environmentally friendly chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes for Acetaminophen Degradation
The exploration of advanced oxidation processes (AOPs) for the degradation of pharmaceuticals, such as acetaminophen, and their by-products in water treatment underscores the growing need for research into chemical degradation pathways and environmental detoxification methods. This area could be relevant for understanding the degradation and neutralization of complex sulfonamide compounds in environmental settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).
性质
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-22-16-9-8-14(12-17(16)23-2)24(20,21)18-11-10-15(19)13-6-4-3-5-7-13/h3-9,12,15,18-19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLDGUJTEUYYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)
![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)
![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)
![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)
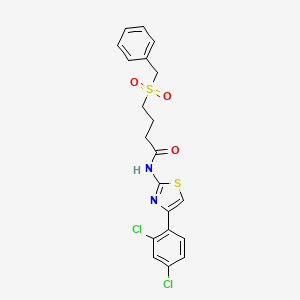
![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
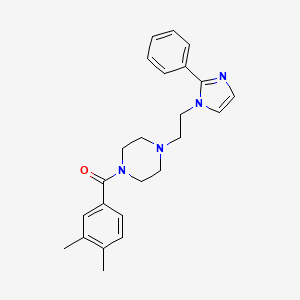
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)
